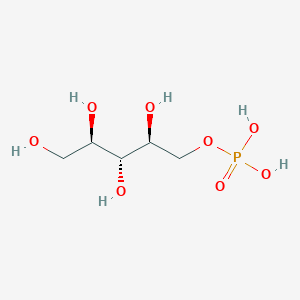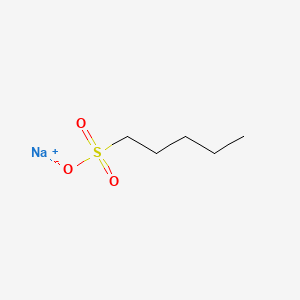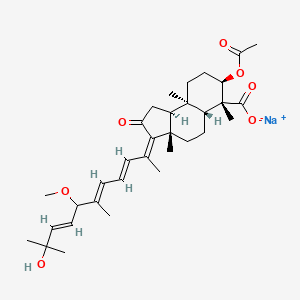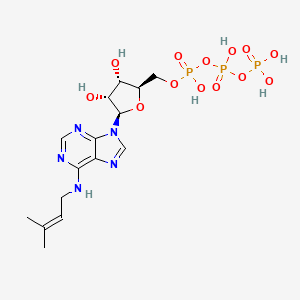
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt is a chemical compound with the molecular formula C17H36O4SNa. It is a derivative of 6-Tridecanol, 3,9-diethyl-, where the hydroxyl group is replaced by a hydrogen sulfate group, and it is neutralized with sodium. This compound is known for its surfactant properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt typically involves the sulfation of 6-Tridecanol, 3,9-diethyl-. The reaction is carried out by treating 6-Tridecanol, 3,9-diethyl- with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous sulfation processes. The alcohol is fed into a reactor where it reacts with sulfur trioxide gas. The resulting hydrogen sulfate ester is then neutralized with sodium hydroxide in a separate reactor. The product is then purified and concentrated to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 6-Tridecanol, 3,9-diethyl- and sulfuric acid.
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or other electrophiles can be used.
Major Products Formed
Hydrolysis: 6-Tridecanol, 3,9-diethyl- and sulfuric acid.
Oxidation: Corresponding sulfonic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is particularly useful in emulsification processes, where it helps to stabilize mixtures of oil and water. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the formation of micelles and other structures.
Comparison with Similar Compounds
Similar Compounds
6-Tridecanol, 3,9-diethyl-: The parent alcohol from which the hydrogen sulfate derivative is synthesized.
Sodium dodecyl sulfate: Another surfactant with similar properties but a different alkyl chain length.
Sodium lauryl ether sulfate: A related compound with ether linkages in the alkyl chain.
Uniqueness
6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt is unique due to its specific alkyl chain structure and the presence of diethyl groups, which can influence its surfactant properties and interactions with other molecules. This makes it particularly useful in specialized applications where these properties are advantageous.
Properties
CAS No. |
3282-85-7 |
|---|---|
Molecular Formula |
C17H35NaO3S |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
sodium;3,9-diethyltridecane-6-sulfonate |
InChI |
InChI=1S/C17H36O3S.Na/c1-5-9-10-16(8-4)12-14-17(21(18,19)20)13-11-15(6-2)7-3;/h15-17H,5-14H2,1-4H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
FDXRTOSOKYPFJT-UHFFFAOYSA-M |
SMILES |
CCCCC(CC)CCC(CCC(CC)CC)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCC(CC)CCC(CCC(CC)CC)S(=O)(=O)[O-].[Na+] |
Synonyms |
tergitol 7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-O-(4'-[beta-D-glucopyranosyl]-trans-feruloyl)quinic acid](/img/structure/B1260005.png)



![2-[[4-(2-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260011.png)



![sodium (6R,7R)-3-[(carbamoyloxy)methyl]-7-[(2E)-2-(furan-2-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260015.png)




